4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (DIOC) is a heterocyclic compound that contains a fused oxadiazole and cinnoline ring system. It has a molecular formula of C8H6N4O .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused oxadiazole and cinnoline ring system. The average mass of the molecule is 174.159 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various derivatives of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline involves reactions with electrophilic agents and other chemicals, leading to the formation of complex heterocyclic structures. These reactions are significant for understanding the chemical properties and potential applications of these compounds (Klenov et al., 2011).
Material Science Applications
- Investigations into the electrochemical properties of new conjugated polymers containing benzo[c]cinnoline and oxadiazole moieties have shown potential for use in OLED applications. This research underscores the importance of these compounds in the development of new materials with specific electronic properties (Chen et al., 2011).
Potential in Pharmaceutical Research
- Some studies have evaluated the antimicrobial activities of cinnoline derivatives, highlighting their potential as anti-malarial and anti-bacterial agents. This suggests that derivatives of this compound might have pharmaceutical applications, particularly in the development of new antimicrobial drugs (Unnissa et al., 2015).
Crystal Structure Analysis
- Crystal structure analysis of derivatives of this compound provides insights into the molecular geometry and bonding characteristics of these compounds, which is crucial for understanding their reactivity and potential applications in various fields (Willer et al., 2012).
Mechanism of Action
Target of Action
It is known that this compound belongs to a class of molecules known as oxadiazoles . Oxadiazoles have been studied for their potential as high-energy-density materials, suggesting that their targets could be related to energy production or transfer .
Mode of Action
It has been found that the exocyclic oxygen atom of the 1,2,5-oxadiazole ring affects the nitration reaction of the benzene ring of cinnoline oxides . This suggests that the compound may interact with its targets through nitration reactions.
Biochemical Pathways
Given the compound’s potential as a high-energy-density material, it may be involved in pathways related to energy production or transfer .
Result of Action
The compound’s potential as a high-energy-density material suggests that it may have significant effects on energy-related processes .
Action Environment
The presence of an exocyclic oxygen atom in the 1,2,5-oxadiazole ring has been found to affect the nitration reaction of the benzene ring of cinnoline oxides , suggesting that the compound’s action may be influenced by the presence of certain chemical groups in its environment.
Properties
IUPAC Name |
4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFDBWQFZHNAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=C1N=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344852 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300587-41-1 | |
Record name | 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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